3-(Difluoromethyl)-2,2-dimethylazetidine
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Overview
Description
3-(Difluoromethyl)-2,2-dimethylazetidine is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the difluoromethyl group imparts unique physicochemical properties to the molecule, making it a valuable entity in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-2,2-dimethylazetidine typically involves the introduction of the difluoromethyl group into the azetidine ring. One common method is the difluoromethylation of azetidine derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as palladium or copper under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of flow chemistry allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-2,2-dimethylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of difluoromethyl alcohols.
Substitution: Formation of difluoromethyl-substituted amines or thiols.
Scientific Research Applications
3-(Difluoromethyl)-2,2-dimethylazetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking functional groups such as alcohols and thiols.
Medicine: Explored for its potential in developing new pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-2,2-dimethylazetidine involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 1-(Difluoromethyl)-2-nitrobenzene
- Difluoromethylated pyrazoline, pyrrole, and thiophene derivatives
Comparison: 3-(Difluoromethyl)-2,2-dimethylazetidine is unique due to its azetidine ring structure, which imparts distinct steric and electronic properties compared to other difluoromethylated compounds. This uniqueness makes it a valuable scaffold in drug discovery and material science .
Properties
Molecular Formula |
C6H11F2N |
---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
3-(difluoromethyl)-2,2-dimethylazetidine |
InChI |
InChI=1S/C6H11F2N/c1-6(2)4(3-9-6)5(7)8/h4-5,9H,3H2,1-2H3 |
InChI Key |
PFNZHWRUTWXXSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CN1)C(F)F)C |
Origin of Product |
United States |
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